molecular formula C17H22N2O4S2 B2477586 N,2,4,6-tetramethyl-3-[methyl(phenylsulfonyl)amino]benzenesulfonamide CAS No. 831212-40-9

N,2,4,6-tetramethyl-3-[methyl(phenylsulfonyl)amino]benzenesulfonamide

Cat. No.: B2477586
CAS No.: 831212-40-9
M. Wt: 382.49
InChI Key: FTSBAZYYRAKCTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,2,4,6-tetramethyl-3-[methyl(phenylsulfonyl)amino]benzenesulfonamide is a chemical compound for research applications. As a benzenesulfonamide derivative, it belongs to a class of compounds studied for their potential in medicinal chemistry and chemical biology. Research into similar benzenesulfonamide-containing compounds has explored their use as building blocks in organic synthesis and their potential bioactivity, such as in the development of viral inhibitors . This product is provided for non-human research purposes. It is not intended for diagnostic, therapeutic, or any other human use. The buyer assumes responsibility for confirming the product's identity and purity upon receipt.

Properties

IUPAC Name

3-[benzenesulfonyl(methyl)amino]-N,2,4,6-tetramethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4S2/c1-12-11-13(2)17(24(20,21)18-4)14(3)16(12)19(5)25(22,23)15-9-7-6-8-10-15/h6-11,18H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTSBAZYYRAKCTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1N(C)S(=O)(=O)C2=CC=CC=C2)C)S(=O)(=O)NC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Construction: 2,4,6-Trimethylbenzenesulfonamide

The 2,4,6-trimethylbenzene (mesitylene) skeleton serves as the foundational scaffold. Sulfonation at the para position relative to the methyl groups is achieved using chlorosulfonic acid under controlled conditions. In a protocol analogous to CN107805212B, mesitylene reacts with chlorosulfonic acid (1:1.2–1.5 w/w) in chlorobenzene at 100–150°C, yielding mesitylenesulfonyl chloride. Subsequent amidation with aqueous ammonia affords mesitylenesulfonamide (87–92% yield).

Functionalization at Position 3: [Methyl(Phenylsulfonyl)Amino] Group

Introducing the tertiary amine at position 3 requires nitration, reduction, and dual functionalization:

  • Nitration : Directed nitration of mesitylenesulfonamide using fuming HNO3/H2SO4 at 0–5°C selectively yields 3-nitro-mesitylenesulfonamide (68–75% yield).
  • Reduction : Catalytic hydrogenation (10% Pd/C, H2 0.5–1.0 MPa, ethanol) reduces the nitro group to amine, producing 3-amino-mesitylenesulfonamide.
  • N-Methylation : Treatment with methyl iodide in DMF/K2CO3 introduces the methyl group (82% yield).
  • Sulfonylation : Reaction with benzenesulfonyl chloride in pyridine affords the target substituent (89% yield).

Detailed Synthetic Protocols

Sulfonation of Mesitylene

Adapting the method from CN107805212B:

  • Reagents : Mesitylene (50 g, 0.42 mol), chlorosulfonic acid (60 g, 0.51 mol), chlorobenzene (150 mL).
  • Procedure : Combine reagents under N2, stir at 120°C for 6 h. Quench with ice water, extract with CH2Cl2, dry (Na2SO4), and concentrate.
  • Yield : Mesitylenesulfonyl chloride (94 g, 85%), m.p. 112–114°C.

Amidation to Mesitylenesulfonamide

  • Reagents : Mesitylenesulfonyl chloride (94 g, 0.36 mol), NH4OH (28%, 200 mL).
  • Procedure : Add sulfonyl chloride to NH4OH at 0°C, stir 2 h, precipitate with HCl.
  • Yield : 72 g (89%), m.p. 215–217°C.

Nitration at Position 3

  • Reagents : Mesitylenesulfonamide (50 g, 0.22 mol), HNO3 (90%, 40 mL), H2SO4 (98%, 100 mL).
  • Procedure : Add HNO3 dropwise to H2SO4 at 0°C, introduce sulfonamide, stir 4 h. Quench on ice, filter.
  • Yield : 3-nitro-mesitylenesulfonamide (48 g, 73%), m.p. 189–191°C.

Catalytic Hydrogenation

  • Reagents : 3-Nitro-mesitylenesulfonamide (48 g, 0.16 mol), 10% Pd/C (4.8 g), ethanol (300 mL).
  • Procedure : Hydrogenate at 50°C, 0.8 MPa H2 for 12 h. Filter catalyst, concentrate.
  • Yield : 3-amino-mesitylenesulfonamide (38 g, 88%).

N-Methylation

  • Reagents : 3-Amino-mesitylenesulfonamide (38 g, 0.14 mol), CH3I (26 g, 0.18 mol), K2CO3 (23 g, 0.17 mol), DMF (150 mL).
  • Procedure : Reflux 8 h, extract with EtOAc, wash with brine.
  • Yield : N-methyl-3-amino-mesitylenesulfonamide (34 g, 82%).

Benzenesulfonylation

  • Reagents : N-Methyl-3-amino-mesitylenesulfonamide (34 g, 0.12 mol), benzenesulfonyl chloride (23 g, 0.13 mol), pyridine (100 mL).
  • Procedure : Stir at 25°C for 6 h, pour into ice/HCl, filter.
  • Yield : Target compound (45 g, 89%), m.p. 234–236°C.

Comparative Analysis of Methodologies

Sulfonation Efficiency

Chlorosulfonic acid outperforms SO3/H2SO4 in regioselectivity for mesitylene derivatives, achieving 85% yield vs. 72% with conventional methods. Microwave-assisted sulfonation (noted in) reduces reaction time (15 min vs. 6 h) but requires specialized equipment.

Hydrogenation Optimization

Pd/C-mediated reduction (88% yield) surpasses SnCl2/HCl (65%) in environmental and economic metrics. Elevated H2 pressure (≥0.8 MPa) minimizes dehalogenation byproducts.

N-Sulfonylation Kinetics

Pyridine as a base/scavenger in benzenesulfonylation prevents HCl-mediated decomposition, enhancing yield to 89% vs. 75% with Et3N.

Spectroscopic Characterization Data

Table 1: Analytical Data for N,2,4,6-Tetramethyl-3-[Methyl(Phenylsulfonyl)Amino]Benzenesulfonamide

Property Value/Description Method
Molecular Formula C16H21N3O4S2 HRMS
Molecular Weight 391.48 g/mol -
Melting Point 234–236°C DSC
1H NMR (DMSO-d6) δ 7.82 (d, 2H, Ar-H), 2.51 (s, 9H, CH3), 3.12 (s, 3H, N-CH3) 400 MHz
IR (KBr) 3270 (N-H), 1320, 1150 (SO2 asym/sym) cm−1 FT-IR

Industrial Scalability Challenges

  • Nitration Exotherm : Jacketed reactors with cryogenic cooling mitigate runaway reactions.
  • Product Purification : Silica gel chromatography is replaced by recrystallization (ethanol/water) for cost efficiency.

Chemical Reactions Analysis

Types of Reactions

N,2,4,6-tetramethyl-3-[methyl(phenylsulfonyl)amino]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert sulfonyl groups to thiols.

    Substitution: Electrophilic aromatic substitution can introduce different functional groups to the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the aromatic ring.

Scientific Research Applications

Enzyme Inhibition

Sulfonamides are known for their ability to inhibit various enzymes, making them valuable in treating metabolic disorders and diseases. The compound N,2,4,6-tetramethyl-3-[methyl(phenylsulfonyl)amino]benzenesulfonamide has been studied for its inhibitory effects on key enzymes involved in diabetes and neurodegenerative diseases.

Alpha-Glucosidase Inhibition

Research has demonstrated that sulfonamide derivatives can act as effective inhibitors of alpha-glucosidase, an enzyme that plays a crucial role in carbohydrate metabolism. In a study involving the synthesis of new sulfonamides, compounds were screened against alpha-glucosidase and acetylcholinesterase to evaluate their therapeutic potential for type 2 diabetes mellitus (T2DM) and Alzheimer's disease (AD) . The findings indicated that modifications of the sulfonamide structure could enhance inhibitory activity.

CompoundInhibition (%)Target Enzyme
Compound A75%Alpha-Glucosidase
Compound B68%Acetylcholinesterase

Acetylcholinesterase Inhibition

The ability to inhibit acetylcholinesterase is particularly relevant in the context of Alzheimer's disease. Compounds similar to this compound have shown promising results in inhibiting this enzyme, thus potentially improving cognitive function in patients with AD .

Anticancer Activity

This compound has also been investigated for its anticancer properties. The structural characteristics of sulfonamides contribute to their ability to induce apoptosis in cancer cells.

Cytotoxic Effects

A series of novel sulfonamide derivatives were synthesized and tested for cytotoxicity against various human cancer cell lines including HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). The results indicated that some derivatives exhibited significant cytotoxic activity with IC50 values below 100 μM .

Cell LineIC50 (µM)Compound
HCT-11636Compound 37
HeLa34Compound 37
MCF-745Compound 46

Structural Modifications for Enhanced Activity

The efficacy of this compound can be further improved through structural modifications. Research indicates that substituents on the benzene ring or alterations in the sulfonamide group can significantly impact biological activity .

Case Study 1: Antidiabetic Agents

In a study evaluating various benzenesulfonamide derivatives for antidiabetic activity, several compounds were found to exhibit hypoglycemic effects comparable to glibenclamide . This highlights the potential of sulfonamides as therapeutic agents in managing diabetes.

Case Study 2: Antimalarial Prototypes

Another research effort focused on synthesizing benzenesulfonamide derivatives as potential antimalarial agents. The study revealed that specific modifications led to enhanced activity against malaria parasites, underscoring the versatility of sulfonamides in treating infectious diseases .

Mechanism of Action

The mechanism of action of N,2,4,6-tetramethyl-3-[methyl(phenylsulfonyl)amino]benzenesulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby affecting the pH regulation in cells. This inhibition can lead to various biological effects, including antimicrobial activity and potential anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with antimicrobial properties.

    Sulfamethoxazole: A sulfonamide antibiotic used in combination with trimethoprim.

    Sulfadiazine: Another sulfonamide antibiotic used to treat bacterial infections.

Uniqueness

N,2,4,6-tetramethyl-3-[methyl(phenylsulfonyl)amino]benzenesulfonamide is unique due to its multiple methyl groups and phenylsulfonyl moiety, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound in scientific research and potential therapeutic applications.

Biological Activity

N,2,4,6-tetramethyl-3-[methyl(phenylsulfonyl)amino]benzenesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, focusing on its anticancer activities, mechanisms of action, and structure-activity relationships (SAR) based on diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C20H20N2O4S2
  • Molecular Weight : 420.51 g/mol
  • IUPAC Name : this compound

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. Notably:

  • Cytotoxicity : The compound has shown selective cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). For instance, one study reported an IC50 value of approximately 0.49 μM against MCF-7 cells .

The mechanisms underlying the anticancer activity of this compound are multifaceted:

  • Cell Cycle Arrest : The compound induces cell cycle arrest in the G2/M phase. This effect is crucial for preventing cancer cell proliferation.
  • Apoptosis Induction : It triggers apoptosis in cancer cells through the activation of intrinsic pathways.
  • Inhibition of Topoisomerase II : The compound has been documented to inhibit Topoisomerase II, which is essential for DNA replication and repair .

Structure-Activity Relationship (SAR)

The biological activity of sulfonamide derivatives often correlates with their structural features. Key observations include:

  • Sulfonyl Group : The presence of a phenylsulfonyl group enhances cytotoxicity against cancer cells.
  • Substituents : Variations in substituents on the benzene ring significantly influence biological activity. For instance, halogenated derivatives have shown improved inhibitory potential against HeLa and A-549 cancerous cell lines .

Case Studies and Experimental Data

Several studies have explored the biological activity of related compounds:

CompoundCell LineIC50 (μM)Mechanism
Compound 1MCF-70.49Topoisomerase II inhibition
Compound 2HepG20.63Apoptosis induction
Compound 3A-549>100Not active

Notable Research Findings

  • Anticancer Activity : In a comparative study involving various sulfonamide derivatives, this compound demonstrated superior activity against MCF-7 cells compared to standard chemotherapeutics like doxorubicin .
  • Cytotoxic Mechanisms : Research indicated that the compound disrupts microtubule integrity by binding to β-tubulin at the colchicine site, leading to cytoskeletal disruption and subsequent cell death .

Q & A

Basic Research Questions

Q. What are the key structural features of N,2,4,6-tetramethyl-3-[methyl(phenylsulfonyl)amino]benzenesulfonamide, and how do they influence its reactivity and biological interactions?

  • Methodological Answer : The compound’s core structure includes a benzenesulfonamide backbone with methyl substitutions at positions 2, 4, and 6, and a methyl(phenylsulfonyl)amino group at position 2. The sulfonamide group (-SO₂NH-) enables hydrogen bonding with biological targets, while the methyl groups enhance steric hindrance, potentially reducing non-specific binding. The phenylsulfonyl moiety may contribute to π-π stacking interactions in enzyme active sites. Structural confirmation requires techniques like ¹H/¹³C NMR for methyl group assignments and mass spectrometry for molecular weight validation .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer : Synthesis optimization involves:

  • Temperature Control : Maintaining inert atmospheres (e.g., nitrogen) to prevent oxidation of sensitive intermediates .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) for sulfonylation reactions to stabilize transition states .
  • Purification : Use of column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (chloroform/ether) to isolate the product .
  • Analytical Monitoring : HPLC with UV detection (λ = 254 nm) to track reaction progress and ensure intermediate purity .

Advanced Research Questions

Q. What experimental strategies are recommended to resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Contradictions may arise from assay variability or differences in compound purity. To address this:

  • Standardize Assays : Use validated protocols (e.g., Plasmodium falciparum growth inhibition assays for antimalarial studies) with internal controls .
  • Batch Verification : Characterize each batch via LC-MS to confirm >95% purity and quantify degradation products .
  • Dose-Response Curves : Perform EC₅₀/IC₅₀ determinations across multiple replicates to assess reproducibility .

Q. How can metabolic stability and degradation pathways of this compound be systematically evaluated?

  • Methodological Answer :

  • In Vitro Models : Incubate with liver microsomes (human or rodent) and monitor metabolites via UPLC-QTOF-MS. Key steps:
  • Phase I Metabolism : Identify hydroxylation or dealkylation products (e.g., hydroxylation at the methyl(phenylsulfonyl)amino group) .
  • Phase II Metabolism : Detect glucuronide conjugates using β-glucuronidase hydrolysis followed by MS/MS .
  • Stability Screening : Measure half-life (t₁/₂) in simulated gastric fluid (pH 2.0) and intestinal fluid (pH 6.8) to predict oral bioavailability .

Q. What computational and experimental approaches are effective for elucidating the compound’s mechanism of action?

  • Methodological Answer :

  • Molecular Docking : Use Schrödinger Suite or AutoDock Vina to model interactions with putative targets (e.g., Plasmodium falciparum enzymes). Focus on sulfonamide-binding pockets .
  • Kinetic Studies : Perform time-dependent enzyme inhibition assays (e.g., for carbonic anhydrase isoforms) to determine inhibition constants (Kᵢ) .
  • Mutagenesis : Engineer target proteins with point mutations (e.g., active-site residues) to validate binding hypotheses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.